

Spectroscopic Profile of (R)-2-(4-Hydroxyphenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-(4-Hydroxyphenoxy)propanoic acid

Cat. No.: B057728

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-2-(4-Hydroxyphenoxy)propanoic acid**, a key intermediate in the synthesis of various compounds, including aryloxyphenoxypropionate herbicides.^{[1][2]} The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a valuable resource for its structural elucidation, identification, and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. The ¹H and ¹³C NMR data for **(R)-2-(4-Hydroxyphenoxy)propanoic acid** are summarized below. Data reported in different deuterated solvents can lead to slight variations in chemical shifts.^[1]

¹H NMR Spectral Data

The proton NMR spectrum of **(R)-2-(4-Hydroxyphenoxy)propanoic acid** displays characteristic signals for the aromatic, methine, methyl, and acidic protons.^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Solvent
11.6	s	-	1H	Carboxylic Acid (-COOH)	DMSO-d ₆
6.68-6.61	m	-	4H	Aromatic (C ₆ H ₄)	DMSO-d ₆
4.65	m	-	1H	Methine (-CH)	DMSO-d ₆
1.36	d	6.8	3H	Methyl (-CH ₃)	DMSO-d ₆
6.75	m	-	4H	Aromatic (C ₆ H ₄)	Acetone-d ₆
4.67	q	6.8	1H	Methine (-CH)	Acetone-d ₆
1.52	d	6.8	3H	Methyl (-CH ₃)	Acetone-d ₆
6.78-6.71	m	-	4H	Aromatic (C ₆ H ₄)	CDCl ₃
5.62	s	-	1H	Phenolic (-OH)	CDCl ₃
4.65	q	6.8	1H	Methine (-CH)	CDCl ₃
1.59	d	6.8	3H	Methyl (-CH ₃)	CDCl ₃

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment	Solvent
174.26	C=O (Carboxylic Acid)	DMSO-d ₆
153.22	C-O (Aromatic)	DMSO-d ₆
151.76	C-OH (Aromatic)	DMSO-d ₆
120.35	CH (Aromatic)	DMSO-d ₆
119.55	CH (Aromatic)	DMSO-d ₆
72.36	O-CH (Methine)	DMSO-d ₆
16.84	CH ₃ (Methyl)	DMSO-d ₆
172.48	C=O (Carboxylic Acid)	CDCl ₃
153.69	C-O (Aromatic)	CDCl ₃
151.28	C-OH (Aromatic)	CDCl ₃
118.67	CH (Aromatic)	CDCl ₃
117.53	CH (Aromatic)	CDCl ₃
70.36	O-CH (Methine)	CDCl ₃
16.27	CH ₃ (Methyl)	CDCl ₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule through their characteristic absorption of infrared radiation. The IR spectrum of **(R)-2-(4-Hydroxyphenoxy)propanoic acid** confirms the presence of hydroxyl, carbonyl, and ether functionalities.^[1]

Wavenumber (cm ⁻¹)	Description	Functional Group
3300-2500	Broad absorption	O-H stretch (Carboxylic Acid)
3265	Very strong absorption	O-H stretch (Phenol)
1707	Very strong absorption	C=O stretch (Carboxylic Acid)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Parameter	Value
Molecular Formula	C ₉ H ₁₀ O ₄
Molecular Weight	182.17 g/mol
Predicted m/z for [M+H] ⁺	183.0652
Predicted m/z for [M-H] ⁻	181.0506

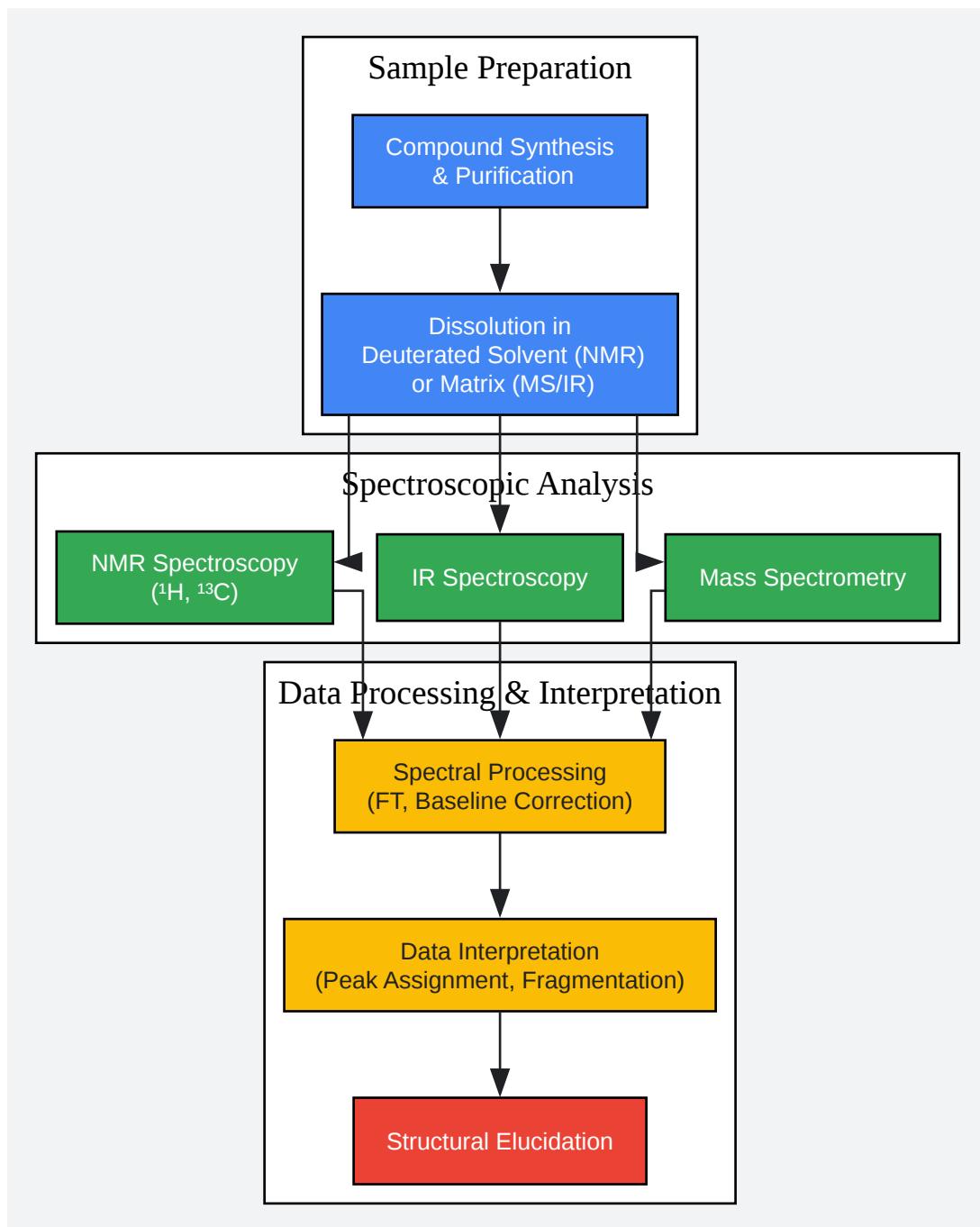
Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as DMSO-d₆, Acetone-d₆, or CDCl₃.^[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.^[4] Data processing involves Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy


The IR spectrum is commonly obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample is intimately mixed with dry KBr powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, with absorption frequencies reported in wavenumbers (cm⁻¹).^[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The instrument is operated in either positive or negative ion mode to detect the protonated ($[M+H]^+$) or deprotonated ($[M-H]^-$) molecular ions, respectively.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **(R)-2-(4-Hydroxyphenoxy)propanoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 3. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 4. low/high resolution ^1H proton nmr spectrum of propanoic acid $\text{C}_3\text{H}_6\text{O}_2$ $\text{CH}_3\text{CH}_2\text{COOH}$ analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Profile of (R)-2-(4-Hydroxyphenoxy)propanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057728#spectroscopic-data-of-r-2-4-hydroxyphenoxy-propanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com